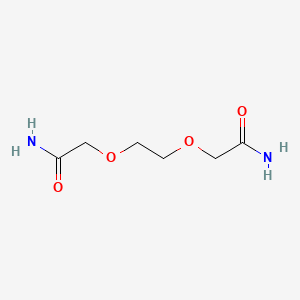![molecular formula C15H17N3O2 B14615005 N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea CAS No. 57190-91-7](/img/structure/B14615005.png)
N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with a phenyl group substituted with a 4-methylpyridin-2-yloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 4-(4-methylpyridin-2-yloxy)aniline with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea: Similar structure with a different position of the methyl group on the pyridine ring.
N,N-Dimethyl-N’-{4-[(4-chloropyridin-2-yl)oxy]phenyl}urea: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
57190-91-7 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-[4-(4-methylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C15H17N3O2/c1-11-8-9-16-14(10-11)20-13-6-4-12(5-7-13)17-15(19)18(2)3/h4-10H,1-3H3,(H,17,19) |
Clave InChI |
NNYXWKHNZGBTCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)OC2=CC=C(C=C2)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


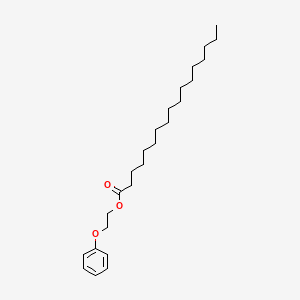
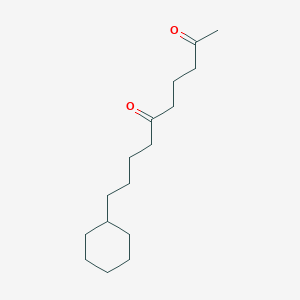
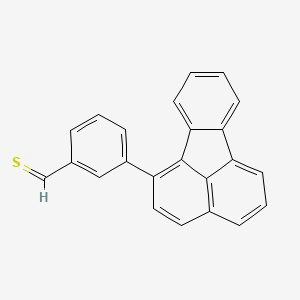
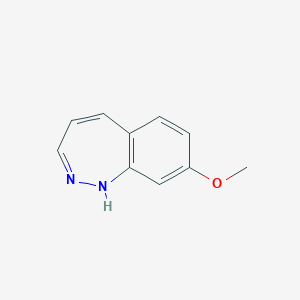
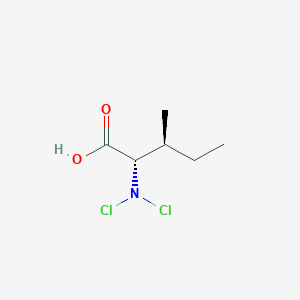
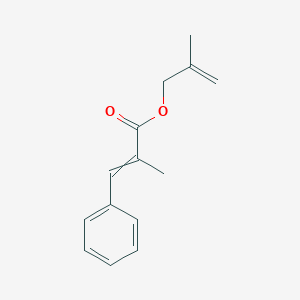
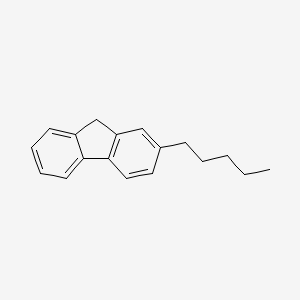
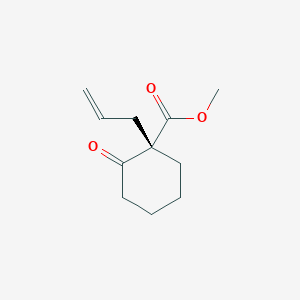
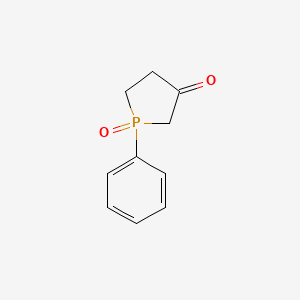
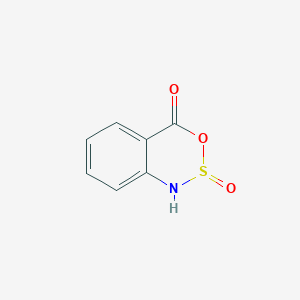

![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
